(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride
CAS No.: 117903-79-4
Cat. No.: VC0037920
Molecular Formula: C14H16Cl2N4O4
Molecular Weight: 375.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117903-79-4 |
|---|---|
| Molecular Formula | C14H16Cl2N4O4 |
| Molecular Weight | 375.206 |
| IUPAC Name | (1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1 |
| Standard InChI Key | PDPYGNJVCKPVGM-KFWOVWKUSA-N |
| SMILES | C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Introduction
Synthesis and Preparation
The synthesis of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride typically involves the reduction of a corresponding dinitro compound, such as 1,2-Bis(4-nitrophenyl)ethane-1,2-dione, followed by the formation of the dihydrochloride salt. The reduction step can be achieved using various reducing agents, such as hydrogen in the presence of a catalyst like palladium on carbon.
Applications
This compound is of interest in organic synthesis due to its chiral nature, which makes it useful for preparing enantiopure compounds. It can serve as a precursor for the synthesis of chiral ligands or catalysts used in asymmetric reactions.
| Application | Description |
|---|---|
| Asymmetric Synthesis | Useful as a precursor for chiral ligands or catalysts |
| Chiral Building Block | Can be used to construct more complex chiral molecules |
Research Findings
While specific research findings directly related to (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride are scarce, compounds with similar structures have been studied for their potential in catalysis and asymmetric synthesis. For instance, related diamines have been used in the preparation of chiral metal complexes that act as catalysts in various asymmetric reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume